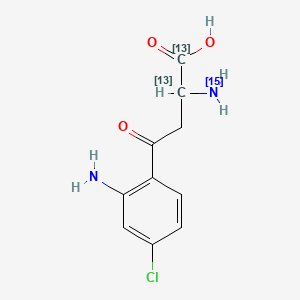
4-Chloro Kynurenine-13C2,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro Kynurenine-13C2,15N is a stable isotope-labeled derivative of 4-Chloro Kynurenine, which is a metabolite of the amino acid tryptophan. This compound has gained significant attention in recent years due to its potential therapeutic and environmental applications. It is commonly used in research related to neurology and the blood-brain barrier .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro Kynurenine-13C2,15N typically involves the incorporation of stable isotopes of carbon and nitrogen into the kynurenine structure. The synthetic route generally starts with the precursor 4-Chloro Kynurenine, which is then subjected to isotope labeling using 13C and 15N sources . The reaction conditions often include controlled temperature and pH to ensure the selective incorporation of isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes multiple purification steps such as crystallization and chromatography to isolate the desired product .
化学反应分析
Types of Reactions
4-Chloro Kynurenine-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Major Products Formed
Oxidation: Oxo-derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
4-Chloro Kynurenine-13C2,15N has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for isotope-labeled studies.
Biology: Employed in studies related to the metabolism of tryptophan and its derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in neurology and psychiatry.
Industry: Utilized in the production of stable isotope-labeled compounds for various industrial applications.
作用机制
The mechanism of action of 4-Chloro Kynurenine-13C2,15N involves its conversion into active metabolites that interact with molecular targets in the brain. It acts as a prodrug, which upon systemic administration, crosses the blood-brain barrier and is converted into active compounds that modulate neurotransmitter systems . The primary molecular targets include NMDA receptors and other neurotransmitter receptors involved in neuroprotection and antidepressant effects .
相似化合物的比较
Similar Compounds
4-Chloro Kynurenine: The non-labeled version of the compound.
Kynurenine: The parent compound without the chlorine substitution.
Kynurenic Acid: A metabolite of kynurenine with neuroprotective properties.
Uniqueness
4-Chloro Kynurenine-13C2,15N is unique due to its stable isotope labeling, which makes it highly valuable for research applications requiring precise tracking of metabolic pathways and interactions . Its ability to cross the blood-brain barrier and convert into active metabolites also distinguishes it from other similar compounds .
属性
IUPAC Name |
4-(2-amino-4-chlorophenyl)-2-(15N)azanyl-4-oxo(1,2-13C2)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/i8+1,10+1,13+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLHZNDJQSRKDT-SVKOXWCPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)C[13CH]([13C](=O)O)[15NH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
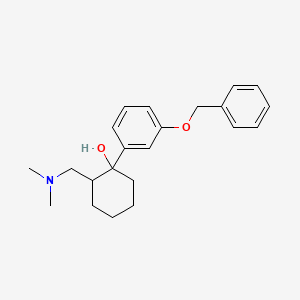
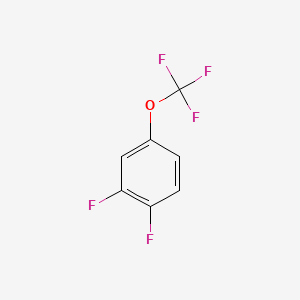
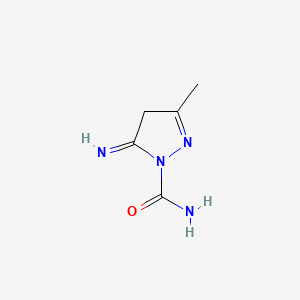


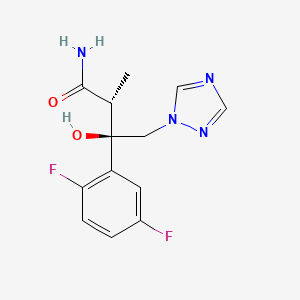
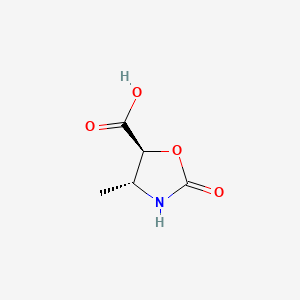

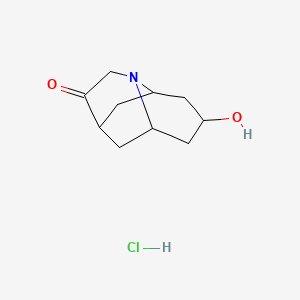
![3-[(1Z)-1-Buten-3-yn-1-yl]pyridine](/img/structure/B585036.png)

